lithium;2-(morpholin-4-ylmethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;2-(morpholin-4-ylmethyl)benzoate is a chemical compound with the molecular formula C12H14LiNO3 and a molecular weight of 227.19 g/mol . It is characterized by the presence of a lithium ion, a benzoate group, and a morpholin-4-ylmethyl group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-(morpholin-4-ylmethyl)benzoate typically involves the reaction of 2-(morpholin-4-ylmethyl)benzoic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Solvent: Commonly used solvents include tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Reaction Time: The reaction time can vary but is typically around 24 hours.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Large-scale reactors: Industrial reactors are used to handle larger volumes of reactants.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Lithium;2-(morpholin-4-ylmethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzoate group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: THF, DMSO, ethanol.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoate group.
Reduction: Reduced forms of the benzoate group.
Substitution: Substituted benzoate derivatives.
Scientific Research Applications
Lithium;2-(morpholin-4-ylmethyl)benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of lithium;2-(morpholin-4-ylmethyl)benzoate involves its interaction with molecular targets and pathways. The compound can:
Bind to enzymes: Inhibit or activate enzymatic activity.
Interact with receptors: Modulate receptor functions.
Affect cellular pathways: Influence signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Lithium benzoate: Similar structure but lacks the morpholin-4-ylmethyl group.
2-(Morpholin-4-ylmethyl)benzoic acid: Similar structure but lacks the lithium ion.
Uniqueness
Lithium;2-(morpholin-4-ylmethyl)benzoate is unique due to the presence of both the lithium ion and the morpholin-4-ylmethyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
lithium;2-(morpholin-4-ylmethyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.Li/c14-12(15)11-4-2-1-3-10(11)9-13-5-7-16-8-6-13;/h1-4H,5-9H2,(H,14,15);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLIDBHLNQBFTO-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1COCCN1CC2=CC=CC=C2C(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C1COCCN1CC2=CC=CC=C2C(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14LiNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.